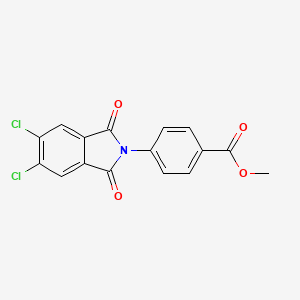

Methyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

Description

Methyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate is a synthetic organic compound featuring a methyl benzoate ester moiety directly linked to a 5,6-dichloro-substituted isoindole-1,3-dione core.

Key structural attributes:

- Molecular formula: Presumed to be C₁₆H₉Cl₂NO₄ (based on substituent analysis).

- Functional groups: Ester (benzoate), isoindole-1,3-dione, and two chlorine atoms at positions 5 and 6 of the isoindole ring.

- Potential applications: Likely explored in medicinal chemistry for protease inhibition or as a building block in polymer synthesis due to its rigid, planar structure.

Properties

Molecular Formula |

C16H9Cl2NO4 |

|---|---|

Molecular Weight |

350.1 g/mol |

IUPAC Name |

methyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |

InChI |

InChI=1S/C16H9Cl2NO4/c1-23-16(22)8-2-4-9(5-3-8)19-14(20)10-6-12(17)13(18)7-11(10)15(19)21/h2-7H,1H3 |

InChI Key |

WSCJBVAXNVTZHM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindoline and methyl 4-aminobenzoate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or dimethylformamide. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Synthetic Route: The synthetic route generally involves the formation of an amide bond between the isoindoline and benzoic acid ester groups. This can be achieved through a condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Amide-Linked Isoindole Derivatives

Compound : Methyl 4-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamido]benzoate

- Key properties: Molecular weight: 394.43 g/mol logP: 3.11 (indicative of moderate hydrophobicity) Hydrogen bond donors: 1 (amide NH)

Comparison :

- The target compound lacks the hexanamide spacer, resulting in a shorter molecular backbone. This structural difference likely increases rigidity and reduces solubility compared to the amide-linked analog.

- The dichloro substituents in the target compound would elevate its logP (estimated >3.5) compared to the non-halogenated analog (logP = 3.11) .

Comparison with Halogenated Benzimidazole Derivatives

Compounds : 4e (6-bromo-substituted) and 5b-j (bromo/methylthio-substituted benzimidazoles)

Comparison :

- While the benzimidazole core differs from isoindole-dione, both classes exhibit planar, aromatic systems. The dichloro groups in the target compound may confer similar electronic effects to bromine in 4e, such as enhanced electrophilicity.

- The ester group in the target compound may improve metabolic stability compared to thioether or nitro groups in benzimidazoles .

Comparison with Quinoline-Based Esters

Compounds: C1-C7 (quinoline-piperazine-benzoate derivatives)

Comparison :

- Both classes share ester groups, but the piperazine spacer in C1-C7 increases conformational flexibility, whereas the direct linkage in the target compound may favor π-π stacking interactions.

Data Table: Structural and Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.